H-D-Ala-gly-OH hydrochloride, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

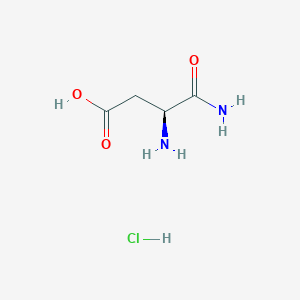

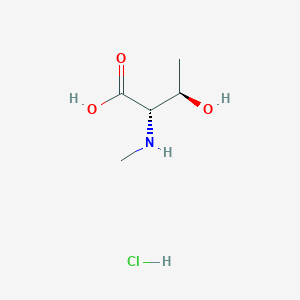

“H-D-Ala-gly-OH hydrochloride, 95%” is a chemical compound with the empirical formula C3H6N4O2 · HCl . It is also known by other names such as ®-2-Amino-3-azidopropanoic acid hydrochloride, 3-Azido-D-alanine HCl, and 3-Azido-D-alanine hydrochloride .

Molecular Structure Analysis

The molecular weight of “H-D-Ala-gly-OH hydrochloride, 95%” is 166.57 . The structure involves a combination of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms .Scientific Research Applications

H-D-Ala-gly-OH hydrochloride, 95% has a wide range of scientific research applications. It is commonly used as a reagent in biochemical, pharmacological, and biophysical experiments. It is also used in the study of enzyme kinetics, protein structure and function, and cellular signaling. Additionally, it is used in the study of peptide hormones and peptide antibiotics.

Mechanism of Action

Target of Action

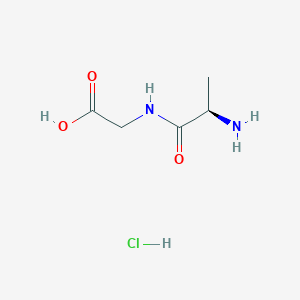

H-D-Ala-gly-OH hydrochloride, also known as H-D-Ala-gly-OH hydrochloride, 95%, is a dipeptide formed from D-alanine and glycine residues . It is a derivative of dermorphine, a highly active opioid heptapeptide . The primary targets of this compound are opioid receptors . These receptors play a crucial role in pain perception and analgesia.

Mode of Action

The compound interacts with its targets, the opioid receptors, through a mechanism that is presumed to be analogous to those of endogenous peptides . The replacement of D-Ala2 by D-Arg2 in the starting amino-acid sequence of dermorphine makes the molecule more resistant to enzymatic degradation . This interaction results in changes such as the desensitization of the opioid receptors .

Biochemical Pathways

The compound affects the opioidergic pathway, which is involved in pain perception and analgesia . The downstream effects of this pathway include the reduction of pain perception, which is a key therapeutic goal for analgesic drugs .

Pharmacokinetics

The compound’s stability is enhanced by the replacement of d-ala2 by d-arg2 . This modification likely impacts the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially improving its bioavailability.

Result of Action

The compound has been shown to have potent analgesic activity . For instance, it significantly prolongs the tail-flick latency in mice when administered in the dose range of 0.01 – 5 mg/kg . The analgesic effect of a single subcutaneous injection of the compound at 1 mg/kg exceeds the effect of morphine hydrochloride at the same dose .

Advantages and Limitations for Lab Experiments

H-D-Ala-gly-OH hydrochloride, 95% has several advantages for use in laboratory experiments. It is a synthetic peptide that is easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively stable and can be stored for long periods of time. However, it also has some limitations. For example, it can be difficult to synthesize in large quantities and its activity can be affected by pH and temperature.

Future Directions

H-D-Ala-gly-OH hydrochloride, 95% is an important compound for use in scientific research. There are several potential future directions for research with this compound. These include further studies on the mechanism of action, the development of new synthesis methods, and the exploration of its potential applications in drug discovery and development. Additionally, further research could be conducted to explore its potential use in the study of cellular signaling pathways, protein structure and function, and peptide hormones and antibiotics.

Synthesis Methods

H-D-Ala-gly-OH hydrochloride, 95% can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS), liquid-phase peptide synthesis (LPPS), and enzyme-catalyzed peptide synthesis (ECPS). SPPS involves the stepwise assembly of peptide chains on a resin support, while LPPS involves the stepwise assembly of peptide chains in a solution. ECPS involves the use of enzymes to catalyze the formation of peptides from amino acid monomers.

Safety and Hazards

properties

IUPAC Name |

2-[[(2R)-2-aminopropanoyl]amino]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3.ClH/c1-3(6)5(10)7-2-4(8)9;/h3H,2,6H2,1H3,(H,7,10)(H,8,9);1H/t3-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBVMQIKHJEWFE-AENDTGMFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.